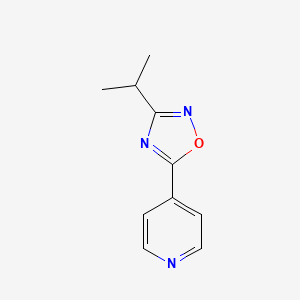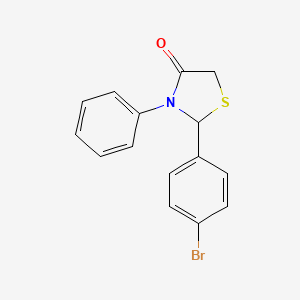
2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one is a compound that has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. This compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects. In addition, this compound has been studied for its potential use as an inhibitor of the enzyme cytochrome P450. This compound has also been studied for its potential use in the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one: has shown promising antimicrobial properties. Researchers have investigated its effects against bacterial and fungal strains. In particular, it exhibits potential activity against Gram-positive pathogens, including biofilm-associated infections caused by Enterococcus faecium .
Antioxidant Potential
The compound has been evaluated for its antioxidant activity using various assays, including DPPH, ABTS, and ferric reducing power tests. These studies suggest that it possesses antioxidant properties, which could be valuable in combating oxidative stress-related conditions .
Drug Design and Development
Given its unique chemical structure, 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one holds promise as a scaffold for designing novel drugs. Researchers have explored its potential as a building block for developing antimicrobial agents and other therapeutic compounds .
Alternative Toxicity Testing
Toxicity studies using freshwater cladoceran Daphnia magna Straus have been conducted. These investigations help assess the safety profile of the compound, providing valuable insights for drug development .
In Silico Analysis
Computational modeling studies have explored the compound’s antimicrobial effects and toxicity. These in silico predictions contribute to our understanding of its pharmacological properties .
Propiedades
IUPAC Name |
2-(4-bromophenyl)-3-phenyl-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNOS/c16-12-8-6-11(7-9-12)15-17(14(18)10-19-15)13-4-2-1-3-5-13/h1-9,15H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOCKISDWQRWER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

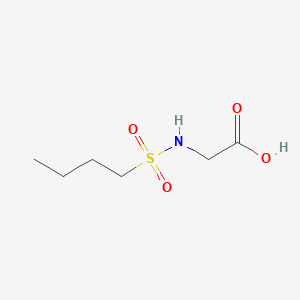
![2-Chloro-N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]acetamide](/img/structure/B2672377.png)
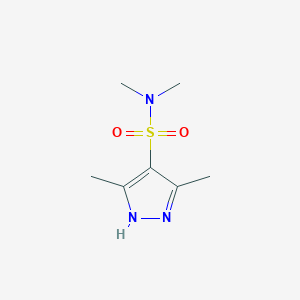
![Ethyl 5-(2-bromobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2672382.png)
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2672383.png)
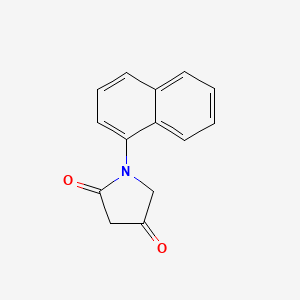
![2-chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2672385.png)
![N-[2-(pentylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2672387.png)
![2-[({6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl}methoxy)methyl]oxirane](/img/structure/B2672389.png)
![3-(5-bromo-2-hydroxyphenyl)-5-butyl-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2672390.png)

![1'-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2672394.png)
![3-cyano-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)benzamide](/img/structure/B2672395.png)
